N~4~,N~4~-dimethyl-2-nitrobenzene-1,4-disulfonamide
Overview
Description
Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
Synthesis Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Molecular Structure Analysis
The hybrid structure of a nitro group has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .Chemical Reactions Analysis
Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. Mixtures of products are invariably obtained . In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Physical And Chemical Properties Analysis
The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low .Scientific Research Applications
Electrochemical Conversion
N4,N4-dimethyl-2-nitrobenzene-1,4-disulfonamide is used in electrochemical methods for synthesizing sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols from nitrobenzene derivatives and arylsulfinic acids. This process, performed in aqueous solutions at room temperature, emphasizes green chemistry principles by avoiding catalysts and toxic solvents (Mokhtari et al., 2018). Additionally, electrochemical studies of N,N-dimethyl-p-nitrobenzenesulfonamide focus on its redox behavior, highlighting its ability to undergo reversible reductions, forming various anion species (Asirvatham & Hawley, 1974).
Advanced Oxidation Processes
In advanced oxidation studies, materials like MnCo2O4/g-C3N4 are used to activate peroxymonosulfate for treating industrial wastewater containing nitrobenzene homologues, showcasing how high-valent metal-oxo species contribute to the degradation of pollutants like nitrobenzene (Zheng et al., 2021).
Synthetic Chemistry Applications
Synthesis of Secondary Amines
N4,N4-dimethyl-2-nitrobenzene-1,4-disulfonamide derivatives are versatile in organic synthesis, particularly in the preparation of secondary amines through smooth alkylation and subsequent deprotection via Meisenheimer complexes (Fukuyama et al., 1995).
Catalysis in Organic Synthesis
Compounds like N-halosulfonamides are efficient catalysts for synthesizing diverse organic compounds such as 2H-indazolo[2,1-b]phthalazine-triones and triazines under solvent-free conditions, highlighting their importance in green chemistry (Ghorbani‐Vaghei et al., 2011; Ghorbani‐Vaghei et al., 2015).
Analytical and Computational Chemistry Applications
Structural and Computational Analysis
Detailed structural and computational studies on compounds like N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide have been conducted, including crystallography and density functional theory calculations. These studies explore the electronic properties and reactivity of such compounds through various computational methods (Murthy et al., 2018).
Medical Imaging Applications
Certain sulfonamide derivatives are synthesized as precursors for radiotracers in medical imaging techniques like positron emission tomography, demonstrating the compound's utility in biochemistry and medical diagnostics (Gebhardt & Saluz, 2012).
Safety And Hazards
properties
IUPAC Name |
4-N,4-N-dimethyl-2-nitrobenzene-1,4-disulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O6S2/c1-10(2)19(16,17)6-3-4-8(18(9,14)15)7(5-6)11(12)13/h3-5H,1-2H3,(H2,9,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEKZNZEWZNZJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243858 | |
Record name | N4,N4-Dimethyl-2-nitro-1,4-benzenedisulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,1-N-dimethyl-3-nitrobenzene-1,4-disulfonamide | |
CAS RN |
1000932-66-0 | |
Record name | N4,N4-Dimethyl-2-nitro-1,4-benzenedisulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N4,N4-Dimethyl-2-nitro-1,4-benzenedisulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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